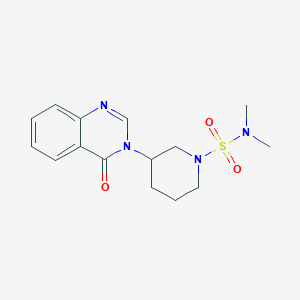![molecular formula C14H16N6O2 B6427168 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2034611-55-5](/img/structure/B6427168.png)
6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.13347377 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F6555-0169 is the Von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, and cullin-2, and possesses ubiquitin ligase E3 activity .
Mode of Action
F6555-0169 acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the VHL-elongin-C-elongin-B complex, which is responsible for the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor (HIF). This leads to the stabilization and accumulation of HIF .
Biochemical Pathways
The inhibition of VHL by F6555-0169 affects the HIF pathway Under normal oxygen conditions, HIF is hydroxylated, recognized by VHL, ubiquitinated, and then degraded in the proteasomeHIF then translocates to the nucleus where it dimerizes with HIF-1β and binds to hypoxia-responsive elements in the DNA, leading to the transcription of genes involved in angiogenesis, erythropoiesis, cell proliferation, and survival .
Result of Action
The result of F6555-0169’s action is the upregulation of HIF-responsive genes . This can lead to increased production of erythropoietin (EPO), which stimulates the production of red blood cells, and vascular endothelial growth factor (VEGF), which promotes angiogenesis . Therefore, F6555-0169 could potentially be used for the treatment of conditions such as anemia and ischemic diseases .
Properties
IUPAC Name |
6-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-18-13(21)5-4-11(16-18)14(22)19-6-10(7-19)20-8-12(15-17-20)9-2-3-9/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJRVOILWKAGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)
![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)



![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)
![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)
![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)
![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)
![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)

